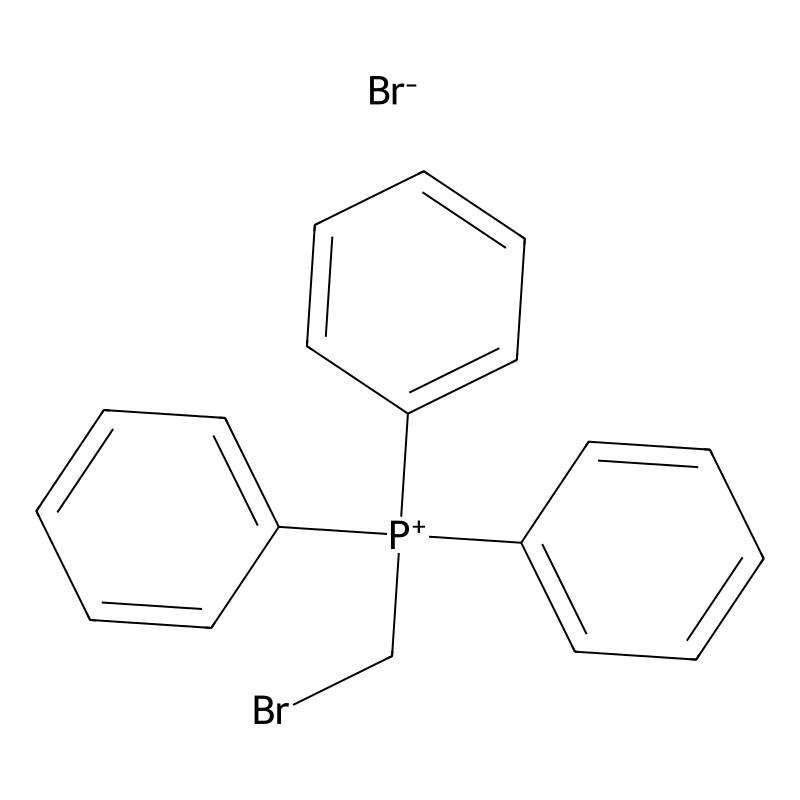(Bromomethyl)triphenylphosphonium bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Organic Compounds
Vernonia Allenes and Sesquiterpenoids
(Bromomethyl)triphenylphosphonium bromide serves as a key building block in the synthesis of these complex organic molecules found in plants belonging to the genus Vernonia. These compounds exhibit various biological activities, making them interesting targets for scientific research [].
Monohalovinylated Pyrethroids
This reagent participates in the creation of monohalovinylated pyrethroids, a class of synthetic insecticides with enhanced potency compared to natural pyrethrum insecticides []. This research area focuses on developing more effective and targeted pest control solutions.
Vitamin D Analogs with Anticancer Activity
(Bromomethyl)triphenylphosphonium bromide plays a role in the synthesis of Vitamin D analogs. Researchers are exploring the potential of these analogs to possess anticancer properties, making this a significant area of investigation for cancer treatment development [].
(Bromomethyl)triphenylphosphonium bromide is a quaternary ammonium salt with the chemical formula C₁₉H₁₇Br₂P and a molecular weight of 436.14 g/mol. It is characterized by a triphenylphosphonium cation and a bromomethyl group, making it an important compound in organic synthesis and medicinal chemistry. The compound is typically encountered as a white solid and is soluble in polar organic solvents such as tetrahydrofuran and dimethyl sulfoxide.
Research indicates that (Bromomethyl)triphenylphosphonium bromide exhibits biological activity, particularly in the context of cancer research. Its derivatives have shown potential cytotoxic effects against various cancer cell lines, suggesting that the compound may play a role in developing anticancer therapies. The mechanism of action often involves disrupting mitochondrial function, leading to apoptosis in cancer cells.
The synthesis of (Bromomethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with dibromomethane. A common procedure includes:
- Dissolving triphenylphosphine and dibromomethane in dried toluene.
- Refluxing the mixture for several days.
- Cooling the reaction mixture to precipitate the product.
- Filtering and washing to obtain the desired phosphonium salt.
For example, one method reports a yield of 66% when refluxed for seven days under specific conditions .
(Bromomethyl)triphenylphosphonium bromide has several applications in organic synthesis:
- Synthesis of Ylides: It serves as a precursor for phosphonium ylides used in the Wittig reaction to synthesize alkenes.
- Anticancer Research: Its derivatives are being explored for their potential use in cancer therapies due to their cytotoxic properties.
- Organic Synthesis: It is utilized for introducing bromomethyl groups into various organic molecules, facilitating further chemical transformations.
Studies have demonstrated that (Bromomethyl)triphenylphosphonium bromide interacts with various nucleophiles, leading to diverse chemical transformations. These interactions are crucial for its application in synthesizing complex organic molecules and exploring its biological activity. The compound's ability to form stable intermediates makes it valuable in both academic and industrial settings.
Several compounds share structural or functional similarities with (Bromomethyl)triphenylphosphonium bromide:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Triphenylphosphine | Phosphorus atom bonded to three phenyl groups | Used as a ligand in coordination chemistry |
| Benzyltriphenylphosphonium chloride | Benzyl group instead of bromomethyl | More stable under certain conditions |
| Methyltriphenylphosphonium iodide | Methyl group instead of bromomethyl | Different reactivity profile due to iodide ion |
| (Chloromethyl)triphenylphosphonium chloride | Chloromethyl group | Reactivity towards different nucleophiles |
The uniqueness of (Bromomethyl)triphenylphosphonium bromide lies in its specific reactivity patterns, particularly its ability to undergo nucleophilic substitutions efficiently while maintaining stability under various conditions.
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







